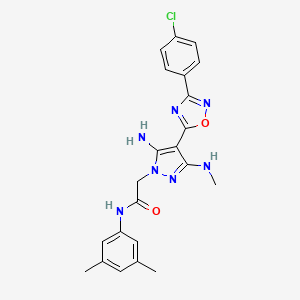

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide

Description

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide is a structurally complex molecule featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, and a methylamino side chain. The acetamide moiety is further functionalized with a 3,5-dimethylphenyl group. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methylamino, dimethylphenyl) groups may enhance binding interactions with biological targets, such as enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O2/c1-12-8-13(2)10-16(9-12)26-17(31)11-30-19(24)18(21(25-3)28-30)22-27-20(29-32-22)14-4-6-15(23)7-5-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMGTKOOXRBTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3,5-dimethylphenyl)acetamide (CAS Number: 1188305-38-5) is a complex organic molecule that incorporates multiple pharmacophores. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 451.9 g/mol. The structural components include an oxadiazole moiety, a pyrazole ring, and an acetamide function, which are known to contribute to various biological activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles and pyrazoles exhibit significant anticancer properties. For example, compounds similar to the target compound have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In one study, a related compound demonstrated an IC50 value of 0.37 μM against human breast cancer cells (MDA-MB-468), indicating potent cytotoxicity . The structure–activity relationship (SAR) analysis suggested that modifications in the phenyl rings and the amide group significantly influence the anticancer activity.

2. Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating Alzheimer’s disease. A study reported that oxadiazole derivatives showed moderate dual inhibition with IC50 values ranging from 12.8 µM to 99.2 µM for AChE and higher values for BChE . This dual inhibition is beneficial as it may enhance cognitive function by increasing acetylcholine levels in the brain.

3. Antioxidant Activity

Antioxidant properties have been observed in related oxadiazole compounds, with some showing significant radical scavenging activity. This suggests potential protective effects against oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 0.37 | |

| Compound B | AChE Inhibition | 12.8 | |

| Compound C | BChE Inhibition | 53.1 | |

| Compound D | Antioxidant | - |

Case Studies

Case Study 1: Anticancer Efficacy

In vitro studies on a series of oxadiazole-pyrazole derivatives revealed that modifications at the para position of the phenyl ring significantly enhanced anticancer activity against various cancer cell lines, including breast and colon cancers. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death induced by oxidative stress, potentially through their antioxidant properties.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Influence: The 1,2,4-oxadiazole ring in the target compound confers rigidity and hydrogen-bonding capabilities distinct from the thiazole (in ) or triazole (in ) systems. Oxadiazoles are known for improved metabolic stability compared to thiazoles, which may enhance bioavailability .

Pharmacological and Physicochemical Properties

Key Findings :

- The target compound’s 1,2,4-oxadiazole moiety may improve target selectivity compared to thiazole derivatives, as oxadiazoles exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites .

Q & A

Q. How does substituent positioning (e.g., 4-chlorophenyl vs. 3,5-dimethylphenyl) influence reactivity?

- Methodology : Compare Hammett σ values for substituents. Electron-withdrawing groups (e.g., Cl) increase oxadiazole ring stability, while bulky substituents (e.g., 3,5-dimethylphenyl) hinder π-π stacking in crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.